

Spectroscopic Characterization of 4-(Oxazol-2-yl)aniline: A Technical Guide

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Compound of Interest

Compound Name: 4-(Oxazol-2-yl)aniline

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **4-(Oxazol-2-yl)aniline**. Due to the limited availability of direct experimental data for this specific compound in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from closely related structural analogs. The information herein serves as a robust resource for the identification, purity assessment, and structural elucidation of **4-(Oxazol-2-yl)aniline** and similar compounds in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the key spectroscopic techniques used to characterize **4-(Oxazol-2-yl)aniline**. These values are predicted based on the analysis of its constituent functional groups—the aniline and oxazole rings—and data from analogous molecules.

Table 1: Predicted FT-IR Spectroscopic Data for **4-(Oxazol-2-yl)aniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3250	Strong, Broad	N-H stretching (asymmetric and symmetric) of the primary amine
3150-3000	Medium	Aromatic C-H stretching
1620-1580	Strong	C=N stretching of the oxazole ring
1600-1450	Medium to Strong	Aromatic C=C ring stretching
1300-1200	Medium	Aromatic C-N stretching
1100-1000	Medium	C-O-C stretching of the oxazole ring
850-800	Strong	para-disubstituted benzene C-H out-of-plane bending

Table 2: Predicted ¹H NMR Spectroscopic Data for **4-(Oxazol-2-yl)aniline** (in CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.80	d	2H	Ar-H (ortho to oxazole)
~7.55	s	1H	Oxazole-H (C5)
~7.10	s	1H	Oxazole-H (C4)
~6.75	d	2H	Ar-H (ortho to NH ₂)
~4.00	br s	2H	-NH ₂

Table 3: Predicted ¹³C NMR Spectroscopic Data for **4-(Oxazol-2-yl)aniline** (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~161.0	C2 of oxazole (C=N)
~148.0	C-NH ₂ of aniline
~138.0	C5 of oxazole
~129.0	CH of aniline (ortho to oxazole)
~125.0	C-oxazole of aniline
~122.0	C4 of oxazole
~115.0	CH of aniline (ortho to NH ₂)

Table 4: Predicted Mass Spectrometry Data for **4-(Oxazol-2-yl)aniline**

m/z	Interpretation
160	Molecular ion (M ⁺)
132	Loss of CO
104	Loss of CO and HCN
77	Phenyl cation

Experimental Protocols

The following sections detail the standardized methodologies for the synthesis and spectroscopic analysis of **4-(Oxazol-2-yl)aniline**.

Synthesis Protocol: A Representative Method

A plausible synthetic route to **4-(Oxazol-2-yl)aniline** involves the condensation of 4-aminobenzaldehyde with tosyl)methyl isocyanide (TosMIC), a common method for oxazole synthesis.

- Reaction Setup: To a solution of 4-aminobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, add tosyl)methyl isocyanide (1.05 eq) and a base like potassium

carbonate (2.0 eq).

- Reaction Conditions: Stir the mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Purification: Partition the residue between water and an organic solvent like ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. The crude product can be purified by column chromatography on silica gel to afford **4-(Oxazol-2-yl)aniline**.

FT-IR Spectroscopy Protocol

- Sample Preparation: For a solid sample, a small amount (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. The sample pellet is then placed in the spectrometer. The spectrum is typically recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . Multiple scans are averaged to improve the signal-to-noise ratio.[1]

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(Oxazol-2-yl)aniline** in about 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.[2]
- ^1H NMR Data Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and relaxation delay.
- ^{13}C NMR Data Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.[2]

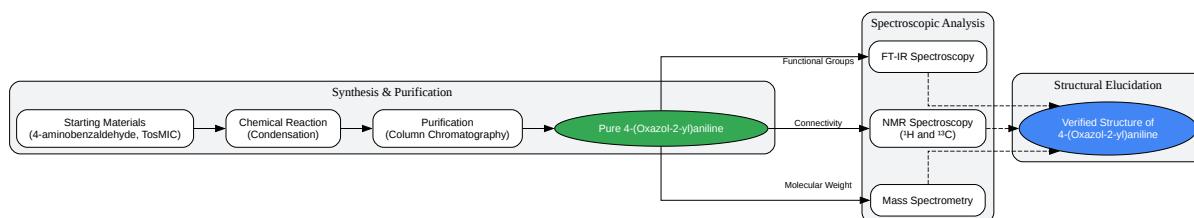
- Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Mass Spectrometry Protocol

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI). EI is a common technique for this type of molecule.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different m/z values.

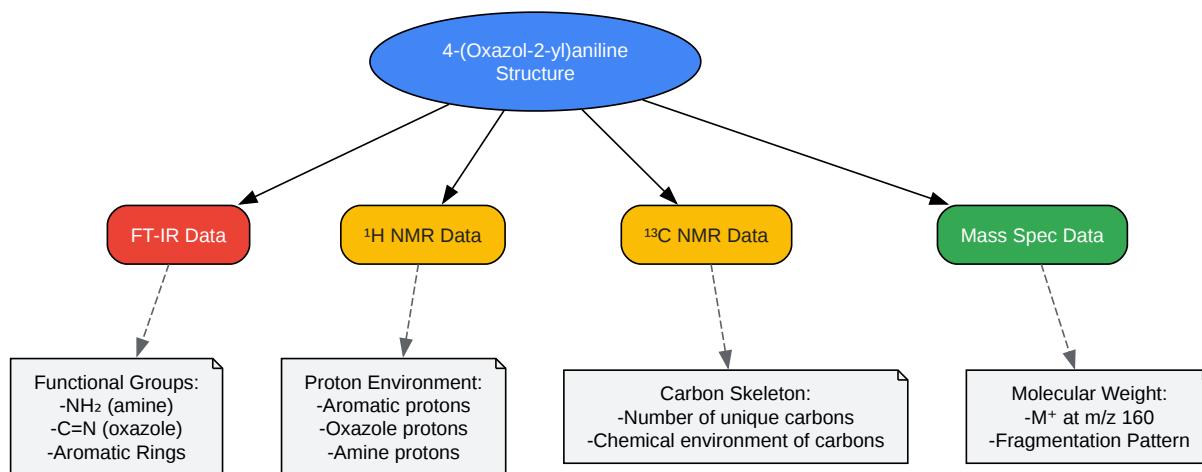
Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the spectroscopic data in the structural elucidation of **4-(Oxazol-2-yl)aniline**.



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Caption: Experimental workflow for the synthesis and spectroscopic characterization of **4-(Oxazol-2-yl)aniline**.

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References

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